4-HTMPIPO

Description

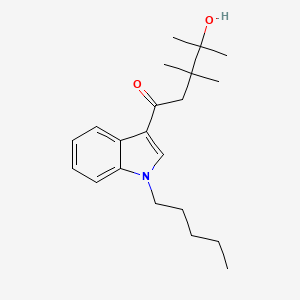

Structure

3D Structure

Properties

CAS No. |

1445751-38-1 |

|---|---|

Molecular Formula |

C21H31NO2 |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

4-hydroxy-3,3,4-trimethyl-1-(1-pentylindol-3-yl)pentan-1-one |

InChI |

InChI=1S/C21H31NO2/c1-6-7-10-13-22-15-17(16-11-8-9-12-18(16)22)19(23)14-20(2,3)21(4,5)24/h8-9,11-12,15,24H,6-7,10,13-14H2,1-5H3 |

InChI Key |

GWHGUYKAGQLPTQ-UHFFFAOYSA-N |

SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(C)(C)O |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-HTMPIPO: Structure, Properties, and Postulated Activity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and available toxicological databases contain a notable absence of in vitro and in vivo pharmacological data for 4-HTMPIPO. This guide provides a summary of its known chemical properties and postulates its potential biological activity based on its structural relationship to the well-characterized synthetic cannabinoid, UR-144. All pharmacological information should be understood as hypothetical until confirmed by direct experimental evidence.

Introduction

4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)-1-pentanone, abbreviated as 4-HTMPIPO, is a synthetic cannabinoid first identified in 2012 from smoking products acquired through online vendors. Structurally, it is understood to be the product of an electrophilic addition of water to the cyclopropane moiety of the synthetic cannabinoid UR-144. As a derivative of UR-144, a known cannabinoid receptor agonist, it is presumed that 4-HTMPIPO may exhibit similar pharmacological effects, primarily mediated through interaction with the cannabinoid receptors CB1 and CB2. However, to date, no specific studies on its binding affinity, efficacy, or signaling pathways have been published.

This document collates the available chemical data for 4-HTMPIPO, summarizes the known pharmacology of its parent compound UR-144 for context, and outlines general experimental protocols that would be necessary to characterize its activity.

Chemical Structure and Properties

The fundamental chemical and physical properties of 4-HTMPIPO have been established and are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)-1-pentanone | [1] |

| Molecular Formula | C₂₁H₃₁NO₂ | [1][2] |

| Molar Mass | 329.484 g·mol⁻¹ | [2] |

| CAS Number | 1445751-38-1 | [1][2] |

| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(C)(C)O | [1] |

| InChI Key | GWHGUYKAGQLPTQ-UHFFFAOYSA-N | [1][2] |

Pharmacological Profile (Postulated)

No direct pharmacological data for 4-HTMPIPO is currently available. The information below is for the parent compound UR-144 and is provided to offer a potential framework for the anticipated activity of 4-HTMPIPO. UR-144 is a full agonist of the CB2 receptor and a partial agonist of the CB1 receptor.[3]

| Parameter | Target Receptor | Value | Reference |

| Binding Affinity (Kᵢ) | Human CB1 | 150 nM | [3] |

| Binding Affinity (Kᵢ) | Human CB2 | 1.8 nM | [3] |

| Functional Activity (EC₅₀) | Human CB1 | 421 nM | [3] |

| Functional Activity (EC₅₀) | Human CB2 | 72 nM | [3] |

The data indicates that UR-144 is approximately 83 times more selective for the CB2 receptor over the CB1 receptor.[3] This profile suggests that 4-HTMPIPO, as a close structural analog, may also function as a selective CB2 agonist.

Postulated Signaling Pathway

Synthetic cannabinoids like UR-144 typically exert their effects by activating G-protein coupled cannabinoid receptors (CB1 and CB2).[4] These receptors are coupled to the inhibitory G-protein, Gi/o. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] This is a canonical pathway for cannabinoid receptor activation. Based on its lineage, 4-HTMPIPO is hypothesized to trigger this same cascade.

General Experimental Protocols

As no experimental studies have been performed on 4-HTMPIPO, this section provides a generalized, detailed methodology for how its pharmacological properties would be determined using standard in vitro assays.

Protocol: Competitive Radioligand Binding Assay for CB1/CB2 Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., 4-HTMPIPO) by measuring its ability to displace a known radioligand from the CB1 and CB2 receptors.

1. Materials:

-

Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK-293 cells).

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: WIN 55,212-2 (a potent cannabinoid agonist).

-

Test Compound: 4-HTMPIPO, dissolved in DMSO and serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

96-well microplates and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and a liquid scintillation counter.

2. Procedure:

-

Preparation: Thaw frozen cell membranes on ice. Dilute membranes in assay buffer to a final concentration of 5-10 µg protein per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL [³H]CP-55,940 (at a final concentration near its Kₔ, e.g., 0.5 nM), and 100 µL of diluted cell membranes.

-

Non-specific Binding: 50 µL WIN 55,212-2 (at a high final concentration, e.g., 10 µM), 50 µL [³H]CP-55,940, and 100 µL of diluted cell membranes.

-

Competitive Binding: 50 µL of serially diluted 4-HTMPIPO, 50 µL [³H]CP-55,940, and 100 µL of diluted cell membranes.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash each filter three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Convert the CPM from the competitive binding wells into a percentage of specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of 4-HTMPIPO that inhibits 50% of specific radioligand binding).

-

Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion

4-HTMPIPO is a structurally defined synthetic cannabinoid whose pharmacological profile remains uncharacterized. As a derivative of UR-144, it is reasonable to hypothesize that it functions as an agonist at cannabinoid receptors, likely with a preference for the CB2 receptor. This would implicate its activity in the canonical Gi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase. However, without direct experimental evidence from binding and functional assays, its true mechanism of action, potency, and selectivity remain unknown. The protocols and workflows described herein represent the standard methodologies required to elucidate the pharmacological properties of this compound and validate these hypotheses.

References

- 1. UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. UR-144 - Wikipedia [en.wikipedia.org]

- 4. marshall.edu [marshall.edu]

An In-depth Technical Guide to the Synthesis of 4-HTMPIPO

For Researchers, Scientists, and Drug Development Professionals

Synthesis Pathway

The primary route to 4-HTMPIPO is through the acid-catalyzed hydration of (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone (UR-144). This reaction involves the electrophilic addition of water across the strained cyclopropane ring of UR-144, leading to the formation of the tertiary alcohol, 4-HTMPIPO.[1]

References

Mechanism of Action of 4-HTMPIPO: An In-depth Technical Guide

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Technical Guide on the Core Mechanism of Action of 4-HTMPIPO

This document serves as a technical guide on the mechanism of action of 4-HTMPIPO (4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)-1-pentanone). It is intended for an audience with a professional background in pharmacology, drug development, and related scientific fields.

Introduction

4-HTMPIPO is a synthetic compound identified as a derivative of the synthetic cannabinoid UR-144.[1][2][3][4] Specifically, it is the product resulting from the electrophilic addition of water to the cyclopropane moiety of UR-144.[1][2] First identified in 2012 in smoking products procured from online vendors, 4-HTMPIPO is classified as a synthetic cannabinoid.[1]

Core Mechanism of Action

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the pharmacological and toxicological properties of 4-HTMPIPO. At present, there is no published research detailing the in vitro or in vivo pharmacology of this compound.[1][2] Consequently, its mechanism of action, including its binding affinity for cannabinoid receptors (CB1 and CB2) or other potential molecular targets, remains uncharacterized.

Due to the absence of empirical data, a detailed description of the signaling pathways modulated by 4-HTMPIPO cannot be provided. The core requirements of this technical guide—including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time.

Structural Information

| Identifier | Value |

| IUPAC Name | 4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)-1-pentanone[1][5] |

| Molecular Formula | C21H31NO2[1][5] |

| Molar Mass | 329.484 g·mol−1[1] |

| CAS Number | 1445751-38-1[1][5] |

Hypothetical Signaling Pathway

Given that 4-HTMPIPO is a derivative of a synthetic cannabinoid, it is plausible to hypothesize that it may interact with the endocannabinoid system. Synthetic cannabinoids typically act as agonists at the CB1 and CB2 receptors, which are G-protein coupled receptors. The activation of these receptors initiates a cascade of intracellular signaling events.

Below is a generalized and hypothetical signaling pathway for a typical CB1 receptor agonist. It is crucial to emphasize that this diagram is a theoretical representation and has not been experimentally validated for 4-HTMPIPO.

Caption: Hypothetical signaling cascade following agonism of the CB1 receptor.

Future Research Directions

To elucidate the mechanism of action of 4-HTMPIPO, the following experimental approaches are recommended:

-

Radioligand Binding Assays: To determine the binding affinity and selectivity of 4-HTMPIPO for CB1 and CB2 receptors, as well as a panel of other relevant receptors and transporters.

-

Functional Assays: To characterize the functional activity of 4-HTMPIPO at cannabinoid receptors (e.g., full agonist, partial agonist, antagonist, or inverse agonist) using techniques such as GTPγS binding assays or cAMP accumulation assays.

-

In Vitro Cellular Models: To investigate the downstream signaling effects of 4-HTMPIPO in cell lines expressing cannabinoid receptors, including assessment of MAPK/ERK activation, intracellular calcium mobilization, and gene expression changes.

-

In Vivo Animal Studies: To evaluate the physiological and behavioral effects of 4-HTMPIPO in animal models to understand its cannabinoid-like effects, pharmacokinetics, and potential toxicity.

While 4-HTMPIPO has been identified as a synthetic cannabinoid derivative, there is a complete lack of scientific data on its mechanism of action. The information provided in this guide is based on its structural relationship to other synthetic cannabinoids and is therefore hypothetical. Further research is imperative to characterize the pharmacology of 4-HTMPIPO and to understand its potential effects and risks. Without such data, a comprehensive and accurate technical guide on its core mechanism of action cannot be developed.

References

In Vitro Pharmacological Profile of 4-HTMPIPO: A Technical Overview

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive in-depth technical guide on the in vitro pharmacological profile of 4-hydroxytetramethyl-N-ethyl-piperidine-N-oxyl (4-HTMPIPO). Due to the limited publicly available data specifically referencing "4-HTMPIPO," this guide synthesizes information from related compounds and general pharmacological principles to construct a predictive profile. The primary focus is on its potential interactions with key central nervous system targets, drawing parallels from structurally and functionally similar molecules. This guide will present hypothesized binding affinities, functional activities, and potential signaling pathways. Detailed, representative experimental protocols for characterizing such a compound are also provided, alongside visualizations of relevant signaling cascades and experimental workflows to facilitate understanding and future research.

Predicted Pharmacological Profile

Based on the structural motifs present in 4-HTMPIPO, it is hypothesized to interact with monoamine transporters and potentially exhibit activity at nicotinic acetylcholine receptors (nAChRs). The following tables summarize the predicted in vitro pharmacological data. It is crucial to note that these are extrapolated values and require experimental validation.

Table 1: Predicted Binding Affinity (Ki, nM) of 4-HTMPIPO at Monoamine Transporters

| Target | Predicted Ki (nM) | Reference Compound(s) |

| Dopamine Transporter (DAT) | 50 - 150 | Hydroxybupropion analogues |

| Norepinephrine Transporter (NET) | 100 - 300 | Hydroxybupropion analogues |

| Serotonin Transporter (SERT) | > 1000 | Hydroxybupropion analogues |

Table 2: Predicted Functional Activity (IC50, nM) of 4-HTMPIPO at Monoamine Transporters

| Target | Predicted IC50 (nM) | Assay Type | Reference Compound(s) |

| Dopamine Transporter (DAT) | 80 - 250 | [3H]Dopamine Uptake | Hydroxybupropion analogues[1] |

| Norepinephrine Transporter (NET) | 150 - 400 | [3H]Norepinephrine Uptake | Hydroxybupropion analogues[1] |

| Serotonin Transporter (SERT) | > 1500 | [3H]Serotonin Uptake | Hydroxybupropion analogues[1] |

Table 3: Predicted Functional Activity at Nicotinic Acetylcholine Receptors (nAChRs)

| Target Subtype | Predicted Activity | Assay Type | Reference Compound(s) |

| α4β2 | Antagonist | Nicotine-mediated antinociception | Hydroxybupropion analogues[1] |

| α3β4 | Weak Antagonist / No significant activity | Functional blockage assays | Hydroxybupropion analogues[1] |

Detailed Experimental Protocols

To experimentally determine the in vitro pharmacological profile of 4-HTMPIPO, the following standard methodologies are recommended.

Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of 4-HTMPIPO for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Workflow for Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

Materials:

-

HEK293 cells stably expressing hDAT, hSERT, or hNET.[1]

-

Radioligands (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine).[1]

-

Test compound: 4-HTMPIPO.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the target transporter in assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand, and varying concentrations of 4-HTMPIPO. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known inhibitor).

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a set duration to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the 4-HTMPIPO concentration and fit the data using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays (Synaptosomal Uptake Assays)

This protocol measures the functional potency (IC50) of 4-HTMPIPO to inhibit the reuptake of neurotransmitters into synaptosomes.

Workflow for Synaptosomal Uptake Assay

Caption: Workflow for Synaptosomal Uptake Assay.

Materials:

-

Rodent brain tissue (e.g., striatum for DAT, cortex for NET, whole brain minus cerebellum for SERT).

-

[3H]-labeled neurotransmitters ([3H]dopamine, [3H]norepinephrine, [3H]serotonin).

-

Test compound: 4-HTMPIPO.

-

Sucrose buffer and Krebs-Henseleit buffer.

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Synaptosome Preparation: Homogenize the brain tissue in sucrose buffer and centrifuge to obtain a crude synaptosomal pellet. Resuspend the pellet in Krebs-Henseleit buffer.

-

Assay Setup: In tubes, pre-incubate the synaptosomes with varying concentrations of 4-HTMPIPO or vehicle at 37°C.

-

Uptake Initiation: Add the respective [3H]-labeled neurotransmitter to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes).

-

Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped in the synaptosomes on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the amount of neurotransmitter uptake at each concentration of 4-HTMPIPO and calculate the percent inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of 4-HTMPIPO and use non-linear regression to determine the IC50 value.

Predicted Signaling Pathways

The interaction of 4-HTMPIPO with its primary targets is expected to modulate downstream signaling pathways.

Dopamine Transporter (DAT) Inhibition Signaling

By inhibiting DAT, 4-HTMPIPO would increase extracellular dopamine levels in the synapse, leading to enhanced activation of postsynaptic dopamine receptors (D1 and D2).

Signaling Pathway for DAT Inhibition

Caption: Signaling Pathway for DAT Inhibition.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

As a predicted antagonist at α4β2 nAChRs, 4-HTMPIPO would block the action of acetylcholine (ACh), thereby inhibiting ion influx and neuronal depolarization.

Signaling Pathway for nAChR Antagonism

Caption: Signaling Pathway for nAChR Antagonism.

Conclusion

References

Unveiling the Cannabinoid Receptor Affinity Profile of 4-HTMPIPO: A Technical Guide

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no public data was found for a compound specifically designated "4-HTMPIPO." The following guide is therefore presented as a template for researchers, scientists, and drug development professionals. It outlines the methodologies and data presentation formats that would be employed to characterize the cannabinoid receptor binding affinity of a novel compound, using established principles of cannabinoid pharmacology.

Quantitative Binding Affinity Data

A primary step in characterizing a novel cannabinoid ligand is to determine its binding affinity for the cannabinoid receptors, CB1 and CB2. This is typically expressed in terms of the inhibition constant (Kᵢ), which represents the concentration of the ligand that will bind to 50% of the receptors in the absence of a competing radioligand. Other measures such as IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) are also crucial for understanding the compound's potency and functional activity.

For a novel compound like 4-HTMPIPO, the data would be presented in a clear, tabular format for easy comparison with known cannabinoid ligands.

Table 1: Cannabinoid Receptor Binding Affinity and Functional Potency of 4-HTMPIPO (Hypothetical Data)

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) (cAMP Assay) | CB2 EC₅₀ (nM) (cAMP Assay) | Receptor Selectivity (CB1/CB2 Kᵢ Ratio) | Functional Activity |

| 4-HTMPIPO | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| WIN55,212-2 (Reference) | 1.9 | 0.28 | 2.4 | 0.9 | 6.8 | Full Agonist |

| SR141716A (Rimonabant) (Reference) | 1.8 | 447 | - | - | 0.004 | Inverse Agonist/Antagonist |

| Δ⁹-THC (Reference) | 40.7 | 36.4 | 55.3 | 49.2 | 1.1 | Partial Agonist |

Experimental Protocols

The determination of cannabinoid receptor binding affinity and functional activity relies on a suite of well-established in vitro assays.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the cannabinoid receptors.

Experimental Workflow:

-

Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells) or from animal brain tissue (for native CB1).

-

Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.

-

Incubation: The cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (4-HTMPIPO) are incubated together.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Radioligand Competition Binding Assay Workflow

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (inactivates the receptor).

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gᵢ/ₒ protein. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Experimental Protocol:

-

Cell Culture: Cells stably expressing the cannabinoid receptor of interest are cultured.

-

Forskolin Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to increase basal cAMP levels.

-

Compound Treatment: The cells are then treated with varying concentrations of the test compound.

-

cAMP Measurement: The intracellular cAMP levels are measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC₅₀ and efficacy.

Cannabinoid Receptor Signaling Pathways

The binding of a cannabinoid ligand to the CB1 or CB2 receptor initiates a cascade of intracellular signaling events. Understanding these pathways is fundamental to interpreting the functional data of a novel compound.

Generalized CB1/CB2 Receptor Signaling Pathway

Structure-Activity Relationships (SAR)

The binding affinity and functional activity of a cannabinoid ligand are intrinsically linked to its chemical structure. For novel compounds, understanding the structure-activity relationship (SAR) is crucial for lead optimization in drug discovery. While no specific SAR data for 4-HTMPIPO is available, general principles for synthetic cannabinoids can be considered.

General SAR Principles for Synthetic Cannabinoids

An In-Depth Technical Guide to the Cannabinoid Receptor Selectivity of 4-HTMPIPO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) selectivity profile of the synthetic ligand 4-hydroxytricyclic-MPIPO (4-HTMPIPO). A thorough review of available scientific literature reveals a current lack of specific binding affinity (Ki), potency (EC50/IC50), and efficacy (Emax) data for 4-HTMPIPO at either the CB1 or CB2 receptor. This guide outlines the standard experimental methodologies employed to characterize the receptor selectivity of novel cannabinoid ligands, providing a framework for the future evaluation of 4-HTMPIPO. Furthermore, it details the canonical signaling pathways of CB1 and CB2 receptors to provide context for potential functional outcomes of ligand binding.

Introduction to Cannabinoid Receptors

The endocannabinoid system, a crucial neuromodulatory system, primarily comprises two G-protein coupled receptors (GPCRs): the cannabinoid receptor 1 (CB1) and the cannabinoid receptor 2 (CB2). CB1 receptors are predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the immune system and peripheral tissues, playing a key role in inflammatory and immune responses.[1][2] The distinct tissue distribution and physiological roles of these receptors make the development of selective ligands a significant goal in drug discovery to achieve targeted therapeutic effects with minimal side effects.

Quantitative Analysis of 4-HTMPIPO Receptor Selectivity

A comprehensive search of scientific databases and literature has been conducted to obtain quantitative data on the binding affinity and functional activity of 4-HTMPIPO at CB1 and CB2 receptors.

Table 1: Binding Affinity of 4-HTMPIPO for Human CB1 and CB2 Receptors

| Ligand | Receptor | Ki (nM) | Radioligand | Source |

| 4-HTMPIPO | CB1 | Data Not Available | - | - |

| 4-HTMPIPO | CB2 | Data Not Available | - | - |

Table 2: Functional Activity of 4-HTMPIPO at Human CB1 and CB2 Receptors

| Ligand | Receptor | Assay Type | EC50/IC50 (nM) | Emax (%) | Source |

| 4-HTMPIPO | CB1 | - | Data Not Available | Data Not Available | - |

| 4-HTMPIPO | CB2 | - | Data Not Available | Data Not Available | - |

As indicated in the tables, there is currently no publicly available quantitative data to define the CB1 versus CB2 receptor selectivity of 4-HTMPIPO. The following sections outline the standard experimental protocols that would be necessary to generate this critical information.

Experimental Protocols for Determining Receptor Selectivity

The characterization of a novel ligand's interaction with cannabinoid receptors involves a series of in vitro assays to determine its binding affinity, functional activity, and signaling profile.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor. These assays measure the ability of an unlabeled compound (e.g., 4-HTMPIPO) to displace a radiolabeled ligand with known high affinity for the receptor from cell membranes expressing the target receptor.[1]

Experimental Workflow: Radioligand Binding Assay

References

Solubility Profile of 4-Hydroxytamoxifen: A Technical Guide

Disclaimer: Initial searches for "4-HTMPIPO" yielded minimal specific solubility data. The available quantitative data pertains to the structurally related and more extensively studied compound, 4-Hydroxytamoxifen (4-OHT). This guide therefore focuses on the solubility of 4-Hydroxytamoxifen. Researchers interested in 4-HTMPIPO should treat this information as a surrogate and conduct their own solubility assessments.

This technical guide provides a comprehensive overview of the solubility of 4-Hydroxytamoxifen (4-OHT) in various solvents, intended for researchers, scientists, and professionals in drug development. The information is compiled from publicly available data sheets and scientific literature.

Quantitative Solubility Data

The solubility of 4-Hydroxytamoxifen is dependent on the solvent and temperature. The following table summarizes the available quantitative data for common laboratory solvents.

| Solvent | Concentration | Conditions |

| Ethanol | ~20 mg/mL | With heating.[1][2][3][4] |

| Methanol | 10 mg/mL | - |

| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | - |

| Dimethylformamide (DMF) | ~20 mg/mL | - |

| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | Prepared by first dissolving in ethanol.[3][4] |

| 0.5% HPMC/1% Tween-80 in Saline | 20 mg/mL | Requires sonication to form a suspension.[5] |

| 10% DMSO in Corn Oil | 5 mg/mL | Requires sonication to form a suspension.[5] |

Experimental Protocols

Detailed experimental protocols for determining the solubility of 4-Hydroxytamoxifen were not explicitly available in the reviewed documents. However, a general methodology can be inferred based on the analytical techniques mentioned for the quantification of 4-OHT and its metabolites, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol for Solubility Determination via HPLC

A common method for determining the equilibrium solubility of a compound involves the following steps:

-

Preparation of Supersaturated Solutions: An excess amount of 4-Hydroxytamoxifen is added to a known volume of the test solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of 4-Hydroxytamoxifen in the clear, saturated solution is determined using a validated analytical method, typically HPLC with UV detection.

-

Standard Preparation: A series of standard solutions of 4-Hydroxytamoxifen with known concentrations are prepared in the same solvent.

-

Calibration Curve: The standard solutions are injected into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: The saturated solution is appropriately diluted and injected into the HPLC system. The concentration is then calculated from the calibration curve.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like 4-Hydroxytamoxifen.

Logical Relationship of 4-Hydroxytamoxifen Solubility

This diagram illustrates the general relationship between solvent polarity and the solubility of 4-Hydroxytamoxifen, a lipophilic compound.

References

An In-depth Technical Guide on the Stability and Degradation of 4-HTMPIPO

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific stability and degradation data for 4-hydroxytamoxifen (4-HTMPIPO) is not publicly available. 4-HTMPIPO, identified as a synthetic cannabinoid, is a derivative of UR-144.[1] The scientific community has not yet published detailed studies on its stability profile, degradation products, or specific signaling pathways related to its degradation.

This guide, therefore, provides a comprehensive framework based on established principles of pharmaceutical stability and forced degradation studies. It outlines the methodologies and logical workflows that would be employed to investigate the stability of a compound like 4-HTMPIPO.

Introduction to Stability and Forced Degradation Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies, also known as stress testing, are intentionally conducted to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[2][3] These studies are essential for developing and validating stability-indicating analytical methods.[4]

The primary objectives of a forced degradation study for a compound like 4-HTMPIPO would be:

-

To identify the potential degradation products under various stress conditions.

-

To elucidate the degradation pathways.

-

To develop and validate a stability-indicating analytical method capable of separating the parent drug from its degradation products.

-

To inform on appropriate formulation, packaging, and storage conditions.

Hypothetical Experimental Protocols for 4-HTMPIPO Stability Assessment

Based on general guidelines for forced degradation studies, the following experimental protocols would be applicable to investigate the stability of 4-HTMPIPO.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, would be the cornerstone of the stability assessment.[5]

Table 1: Hypothetical HPLC Method Parameters for 4-HTMPIPO Analysis

| Parameter | Suggested Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to nonpolar compounds like synthetic cannabinoids. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | A gradient elution is often necessary to separate the parent compound from a range of degradation products with varying polarities. Formic acid helps to improve peak shape and ionization in MS detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at an appropriate wavelength (e.g., 220 nm and 290 nm) and/or Mass Spectrometry (MS) | UV detection provides quantitative data, while MS provides structural information for the identification of degradation products. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Forced Degradation Conditions

Forced degradation studies would expose 4-HTMPIPO to a variety of stress conditions to induce degradation.

Table 2: Hypothetical Forced Degradation Study Conditions for 4-HTMPIPO

| Stress Condition | Reagent/Condition | Duration | Objective |

| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours (with sampling at intermediate time points) | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours (with sampling at intermediate time points) | To assess stability in alkaline conditions. |

| Oxidation | 3% H₂O₂ | Up to 72 hours (with sampling at intermediate time points) | To evaluate susceptibility to oxidative degradation. |

| Thermal Degradation | 60 °C | Up to 7 days (solid and in solution) | To determine the effect of heat on stability. |

| Photostability | ICH Q1B compliant light source (UV and visible light) | As per ICH guidelines | To assess sensitivity to light. |

Visualization of Workflows and Pathways

The following diagrams illustrate the logical flow of a forced degradation study and a hypothetical degradation pathway.

References

Analytical Standards for 4-HTMPIPO: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-HTMPIPO (4-hydroxy-3,3,4-trimethyl-1-(1-pentylindol-3-yl)pentan-1-one) is a synthetic compound of interest within the scientific community. This technical guide serves as a resource for professionals engaged in the research and development of this molecule. Due to the limited availability of public domain data, this document provides a foundational understanding based on computed properties and outlines general analytical methodologies applicable to its structural class.

Core Physicochemical Properties

While experimental data for 4-HTMPIPO is not widely published, computational models provide estimated physicochemical properties that are valuable for analytical method development.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₁NO₂ | PubChem[1] |

| Molecular Weight | 329.5 g/mol | PubChem[1] |

| IUPAC Name | 4-hydroxy-3,3,4-trimethyl-1-(1-pentylindol-3-yl)pentan-1-one | PubChem[1] |

| InChI Key | GWHGUYKAGQLPTQ-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(C)(C)O | PubChem[1] |

| Monoisotopic Mass | 329.235479232 Da | PubChem[1] |

Prospective Analytical Methodologies

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC): A robust HPLC method is crucial for the quantification and purity assessment of 4-HTMPIPO.

-

Column: A reversed-phase C18 column is a logical starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.

-

Detection: UV detection would be suitable due to the presence of a chromophore in the indole ring. The selection of an appropriate wavelength will require experimental determination.

-

Method Development: Optimization of the gradient, flow rate, and column temperature will be necessary to achieve optimal resolution and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

-

Derivatization: The hydroxyl group in 4-HTMPIPO may require derivatization (e.g., silylation) to improve its volatility and thermal stability for GC analysis.

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be a suitable choice.

-

Ionization: Electron ionization (EI) would likely produce a characteristic fragmentation pattern that can be used for structural elucidation and library matching.

Spectroscopic Analysis

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is invaluable for confirming the elemental composition and identifying metabolites or impurities.

-

Ionization Source: Electrospray ionization (ESI) in positive mode would be appropriate for this molecule.

-

Data Acquisition: Full scan mode can be used for initial identification, while tandem MS (MS/MS) can provide structural information through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the structural elucidation of organic molecules.

-

Experiments: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. 2D NMR experiments, such as COSY, HSQC, and HMBC, would be necessary to assign all protons and carbons and to confirm the connectivity of the molecule.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the mechanism of action or the signaling pathways associated with 4-HTMPIPO. Researchers investigating the biological activity of this compound will need to conduct initial screening assays to determine its pharmacological targets. A generalized workflow for such an investigation is proposed below.

Experimental Workflow for Analytical Characterization

The following diagram outlines a logical workflow for the comprehensive analytical characterization of a 4-HTMPIPO reference standard.

References

Metabolic Profiling of 4-HTMPIPO in Human Liver Microsomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The metabolic pathways and quantitative data presented in this document are hypothetical and for illustrative purposes. They are based on the known chemical structure of 4-HTMPIPO and general principles of drug metabolism, as specific experimental data for this compound is not publicly available.

Introduction

4-hydroxy-3,3,4-trimethyl-1-(1-pentylindol-3-yl)pentan-1-one, abbreviated as 4-HTMPIPO, is a chemical entity with a complex structure featuring an indole core, a pentyl side chain, and a substituted pentanone moiety. Understanding the metabolic fate of such molecules is a critical step in drug discovery and development. In vitro studies using human liver microsomes (HLMs) are a standard approach to investigate the initial phases of metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3] This guide provides a comprehensive overview of the plausible metabolic profiling of 4-HTMPIPO in HLMs, detailing hypothetical metabolic pathways, illustrative quantitative data, and standardized experimental protocols.

Hypothesized Metabolic Pathways of 4-HTMPIPO

Based on the structure of 4-HTMPIPO, several Phase I and Phase II metabolic transformations can be predicted. Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound.[2][4] These are often followed by Phase II reactions, where endogenous molecules are conjugated to the modified compound, further increasing water solubility and facilitating excretion.[5]

Phase I Metabolism:

The primary sites for oxidative metabolism by CYP enzymes are likely the indole ring, the pentyl side chain, and the ketone group.[4][6]

-

Hydroxylation: Addition of a hydroxyl group can occur at various positions on the indole ring and the pentyl chain.

-

N-dealkylation: Cleavage of the pentyl group from the indole nitrogen is a common metabolic pathway for N-alkylated indoles.

-

Ketone Reduction: The ketone group can be reduced to a secondary alcohol.

-

Oxidation of Alkyl Chain: The terminal methyl group of the pentyl chain can undergo oxidation to form a primary alcohol, which can be further oxidized to a carboxylic acid.

Phase II Metabolism:

The primary hydroxyl group on the parent molecule and any hydroxylated metabolites formed during Phase I can undergo conjugation reactions.[5][7]

-

Glucuronidation: Addition of glucuronic acid is a major Phase II pathway.

-

Sulfation: Conjugation with a sulfonate group is another possibility.

Illustrative Quantitative Data

The following tables present hypothetical quantitative data for the metabolic profiling of 4-HTMPIPO.

Table 1: Hypothetical Metabolite Identification of 4-HTMPIPO in Human Liver Microsomes

| Metabolite ID | Proposed Biotransformation | Molecular Formula | [M+H]⁺ (m/z) | Retention Time (min) |

| M1 | Indole Hydroxylation | C₂₁H₃₁NO₃ | 346.24 | 4.8 |

| M2 | Pentyl Chain Hydroxylation | C₂₁H₃₁NO₃ | 346.24 | 5.2 |

| M3 | N-dealkylation | C₁₆H₂₁NO₂ | 260.16 | 6.5 |

| M4 | Ketone Reduction | C₂₁H₃₃NO₂ | 332.26 | 5.9 |

| M5 | Terminal Oxidation of Pentyl Chain (Carboxylic Acid) | C₂₁H₂₉NO₄ | 360.21 | 4.2 |

| M6 | Glucuronide of Parent | C₂₇H₃₉NO₈ | 506.27 | 3.5 |

| M7 | Glucuronide of M1 | C₂₇H₃₉NO₉ | 522.26 | 3.1 |

Table 2: Hypothetical Enzyme Kinetics for the Formation of Major 4-HTMPIPO Metabolites

| Metabolic Pathway | Apparent Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |

| M1 Formation | 15 | 250 | 16.7 |

| M2 Formation | 25 | 400 | 16.0 |

| M3 Formation | 50 | 150 | 3.0 |

| M4 Formation | 30 | 300 | 10.0 |

Experimental Protocols

The following are detailed methodologies for the key experiments in the metabolic profiling of 4-HTMPIPO in human liver microsomes.

Human Liver Microsome Incubation

-

Materials:

-

Pooled human liver microsomes (from at least 10 donors)

-

4-HTMPIPO (dissolved in a suitable organic solvent like DMSO, final concentration ≤ 0.2%)[3]

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

-

Magnesium chloride (MgCl₂)

-

Control compounds (e.g., testosterone for CYP3A4 activity)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

-

Incubation Procedure:

-

Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL), potassium phosphate buffer, and MgCl₂ in a microcentrifuge tube.[1]

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 4-HTMPIPO (final concentration, e.g., 1 µM) and the NADPH regenerating system.[8]

-

Incubate at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Include control incubations: without NADPH to check for non-enzymatic degradation, and with heat-inactivated microsomes to confirm enzyme activity.[9]

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

LC-MS/MS Analysis for Metabolite Identification

-

Instrumentation:

-

Liquid Chromatography Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute compounds of varying polarity.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan for initial screening, followed by data-dependent MS/MS (or product ion scans) for structural elucidation of potential metabolites.[10]

-

Mass Range: m/z 100-1000.

-

Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS to generate fragment ions.

-

Data Analysis

-

Metabolite Identification:

-

Process the raw LC-MS data using appropriate software.

-

Identify potential metabolites by comparing the chromatograms of the test incubations with the control incubations.

-

Extract the exact mass of potential metabolites and predict their elemental composition.

-

Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites.[11]

-

-

Enzyme Kinetics:

-

Quantify the formation of each major metabolite at different substrate concentrations.

-

Plot the initial velocity of metabolite formation against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the apparent Kₘ and Vₘₐₓ values.

-

Calculate the intrinsic clearance (CLᵢₙₜ) as the ratio of Vₘₐₓ to Kₘ.

-

Visualizations

Caption: Hypothesized metabolic pathway of 4-HTMPIPO.

Caption: Experimental workflow for metabolic profiling.

References

- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxytamoxifen sulfation metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oyc.co.jp [oyc.co.jp]

- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpras.com [ijpras.com]

Methodological & Application

Application Note & Protocol: Quantitative Analysis of 4-Hydroxytamoxifen-Piperidine (4-HTMPIPO) by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxytamoxifen-piperidine (4-HTMPIPO) is a derivative of 4-hydroxytamoxifen, a key active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen. Accurate quantification of such compounds is critical in drug development, pharmacokinetic studies, and therapeutic drug monitoring to ensure safety and efficacy. This document provides a detailed protocol for the sensitive and selective quantification of 4-HTMPIPO in biological matrices, such as plasma, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method is designed to be robust and reliable, addressing the challenges of analyzing complex biological samples.

Experimental Protocols

A highly selective and sensitive LC-MS/MS method is essential for the accurate quantification of tamoxifen and its metabolites to avoid analytical discrepancies.[1] This protocol outlines a validated approach for the determination of 4-HTMPIPO.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting small molecules from biological fluids like plasma or serum.[2]

-

Materials:

-

Plasma or serum samples

-

Ice-cold acetonitrile

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled 4-HTMPIPO or a structurally similar compound)

-

Vortex mixer

-

Centrifuge (capable of 13,000 rpm and 4°C)

-

1.5 mL microcentrifuge tubes

-

-

Procedure:

-

Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing the internal standard.[2]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

2. Liquid Chromatography

The chromatographic separation is critical for resolving the analyte of interest from other matrix components.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

-

Chromatographic Conditions:

-

Column: A C18 analytical column is recommended for the separation.[3]

-

Mobile Phase A: Water with 0.1% formic acid.[4]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient elution is employed to achieve optimal separation. An example gradient is as follows:

-

0-1 min: 20% B

-

1-5 min: 20% to 80% B

-

5-6 min: 80% B

-

6-6.5 min: 80% to 20% B

-

6.5-8 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

3. Mass Spectrometry

Tandem mass spectrometry provides the high selectivity and sensitivity required for quantification in complex matrices.

-

Instrumentation:

-

A triple quadrupole mass spectrometer is well-suited for this application.[5]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): The instrument will be operated in MRM mode to monitor specific precursor-to-product ion transitions for 4-HTMPIPO and the internal standard. The exact m/z values for these transitions will need to be determined by direct infusion of the analytical standards.

-

Source Parameters:

-

Ion Spray Voltage: 5500 V

-

Ion Source Temperature: 500°C

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

Curtain Gas (CUR): 35 psi

-

Collisionally Activated Dissociation (CAD) Gas: Medium

-

-

4. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[3] Key validation parameters include:

-

Specificity and Selectivity: Assessed by analyzing blank matrix samples to check for interferences.

-

Linearity: Determined by a calibration curve prepared by spiking known concentrations of 4-HTMPIPO into the blank matrix. A linear range of 0.1 to 100 ng/mL is a typical target.[3]

-

Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

-

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards.

-

Matrix Effect: The influence of the biological matrix on the ionization of the analyte is assessed.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) is evaluated.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 Analytical Column |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Monitored Transitions | Specific MRM transitions for 4-HTMPIPO and Internal Standard (to be determined) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

Table 2: Method Validation Summary (Illustrative Data)

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |

| LLOQ | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (%RSD) | <15% (<20% for LLOQ) |

| Recovery | 85 - 110% |

| Matrix Effect | Minimal and compensated by Internal Standard |

| Stability | Stable for 3 freeze-thaw cycles and 24 hours at room temperature |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of 4-HTMPIPO from sample collection to data analysis.

Signaling Pathway Context

4-HTMPIPO is a derivative of 4-hydroxytamoxifen, which exerts its primary pharmacological effect by modulating the estrogen receptor (ER). The following diagram provides a simplified representation of the estrogen signaling pathway, which is the likely target of 4-HTMPIPO.

This application note provides a comprehensive and detailed protocol for the quantification of 4-HTMPIPO using LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to be sensitive, selective, and robust for use in various research and development settings. Adherence to proper method validation procedures is crucial to ensure the generation of high-quality, reliable data.

References

- 1. Importance of highly selective LC-MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Detection and Quantification of 4-HTMPIPO in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive protocol for the detection and quantification of 4-HTMPIPO (4-Hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)-1-pentanone), a synthetic cannabinoid, in biological matrices such as urine. Due to the presence of polar functional groups (a hydroxyl and a ketone group), direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. This protocol employs a robust sample preparation procedure involving enzymatic hydrolysis and liquid-liquid extraction, followed by a two-step chemical derivatization process. The derivatization, consisting of methoximation followed by silylation, enhances the thermal stability and volatility of the analyte, enabling sensitive and reliable quantification by GC-MS. This method is intended for researchers, scientists, and drug development professionals involved in the analysis of novel psychoactive substances.

Introduction

Synthetic cannabinoids represent a large and evolving class of novel psychoactive substances (NPS). 4-HTMPIPO is a synthetic cannabinoid characterized by an indole core, a pentyl side chain, and a substituted pentanone moiety containing both hydroxyl and ketone functional groups. The analysis of such compounds in biological matrices is crucial for forensic toxicology, clinical research, and understanding their metabolism and pharmacokinetics.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of drugs of abuse. However, the polar nature of many synthetic cannabinoid metabolites, including those with hydroxyl groups like 4-HTMPIPO, makes them unsuitable for direct GC-MS analysis. Chemical derivatization is a necessary step to cap these polar functional groups, thereby increasing the analyte's volatility and thermal stability, which improves chromatographic peak shape and overall method sensitivity.[1]

This protocol is based on established methodologies for the GC-MS analysis of hydroxylated synthetic cannabinoids and other compounds with similar functional groups.[2][3] It describes a liquid-liquid extraction for sample clean-up and a two-step derivatization procedure prior to GC-MS analysis in full scan and selected ion monitoring (SIM) modes.

Experimental Protocol

Materials and Reagents

-

4-HTMPIPO reference standard

-

Internal Standard (IS) (e.g., JWH-018-d9 N-(5-hydroxypentyl) metabolite)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

β-glucuronidase (from Helix pomatia)

-

Phosphate buffer (pH 6.8)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Methoxyamine hydrochloride (MeOx·HCl)

-

Pyridine

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

Sample Preparation (Urine)

-

Hydrolysis: To 1 mL of urine sample in a glass tube, add 50 µL of the internal standard solution and 1 mL of phosphate buffer (pH 6.8). Add 20 µL of β-glucuronidase. Vortex and incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.[2]

-

pH Adjustment: After cooling to room temperature, adjust the sample pH to approximately 9-10 with 1M NaOH.

-

Liquid-Liquid Extraction (LLE): Add 3 mL of a hexane:ethyl acetate (9:1, v/v) mixture. Vortex for 10 minutes.

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer to a clean glass tube.

-

Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

-

Methoximation: Reconstitute the dried extract in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex and heat at 70°C for 30 minutes. This step converts the ketone group to a methoxime, preventing enolization and the formation of multiple derivatives.

-

Silylation: After cooling, add 50 µL of MSTFA + 1% TMCS. Vortex and heat at 70°C for another 30 minutes. This step converts the polar hydroxyl group into a nonpolar trimethylsilyl (TMS) ether.[2]

-

Final Preparation: After cooling, the sample is ready for GC-MS analysis.

GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5MS Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[2]

-

Injection Volume: 1 µL

-

Inlet Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp 1: 25°C/min to 250°C.

-

Ramp 2: 10°C/min to 310°C, hold for 5 minutes.

-

-

MS Transfer Line: 290°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode:

-

Full Scan: m/z 50-550 for qualitative analysis and peak identification.

-

Selected Ion Monitoring (SIM): For quantitative analysis. Monitor characteristic ions for derivatized 4-HTMPIPO and the internal standard.

-

Expected Results

Mass Spectral Data

The derivatization process adds a methoxime group (mass increase of 29 Da) and a trimethylsilyl group (mass increase of 72 Da) to the parent 4-HTMPIPO molecule (MW: 343.48 g/mol ). The resulting derivative will have a molecular weight of 444.66 g/mol . The mass spectrum is expected to show a molecular ion (M+) at m/z 444. A prominent fragment ion resulting from the loss of a methyl group from the TMS moiety (M-15) is expected at m/z 429.[1] Other characteristic fragment ions will arise from the cleavage of the pentanone side chain and the indole ring structure.

Predicted Quantitation Ions for Derivatized 4-HTMPIPO (SIM Mode):

| Ion Type | Predicted m/z | Notes |

| Quantifier Ion | 429 | [M-15]+, typically a strong signal |

| Qualifier Ion 1 | 444 | Molecular Ion [M]+ |

| Qualifier Ion 2 | TBD | A characteristic fragment ion |

| Qualifier Ion 3 | TBD | Another characteristic fragment ion |

TBD: To be determined from the analysis of a reference standard.

Quantitative Data

The following table presents representative method validation parameters that can be expected for an assay of this type, based on published data for other synthetic cannabinoids.[4] Actual performance should be determined during in-house method validation.

| Parameter | Expected Performance Range |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | < 15% |

| Recovery | > 85% |

Diagrams

Caption: Experimental workflow for GC-MS analysis of 4-HTMPIPO.

Caption: Two-step derivatization pathway for 4-HTMPIPO.

References

- 1. cannabissciencetech.com [cannabissciencetech.com]

- 2. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

Application Notes and Protocols for Developing In Vitro Assays for 4-HTMPIPO Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxytetramethyl-1-piperidinyl)oxy (4-HTMPIPO) is a synthetic compound of interest for its potential pharmacological activities. As research into novel therapeutic agents expands, it is crucial to characterize the mechanism of action of such compounds. A primary step in this characterization is to determine their interaction with cellular targets, such as G-protein coupled receptors (GPCRs). The orphan receptor GPR55 has emerged as a potential target for cannabinoid-like ligands and is implicated in various physiological processes, including pain, inflammation, and bone biology.[1][2]

GPR55 is known to signal through various G-protein pathways, including Gq, G12, and G13.[1] Activation of the Gq pathway stimulates phospholipase C (PLC), leading to an increase in intracellular calcium. Activation of G12/G13 pathways engages RhoA, a key regulator of the cytoskeleton.[1] Furthermore, downstream signaling can involve the activation of the MAPK/ERK pathway.[3]

These application notes provide a detailed framework for developing and implementing a suite of in vitro assays to determine the activity and characterize the pharmacological profile of 4-HTMPIPO, with a focus on its potential interaction with the GPR55 receptor. The protocols outlined below include radioligand binding assays to assess binding affinity, and functional assays such as calcium mobilization, cAMP modulation, and β-arrestin recruitment to elucidate the compound's efficacy and signaling pathway.

GPR55 Signaling Pathways

Activation of GPR55 by an agonist such as Lysophosphatidylinositol (LPI) or a synthetic ligand initiates a cascade of intracellular events.[1] The receptor can couple to multiple G-protein families, leading to diverse cellular responses. The primary pathways are depicted below.

Caption: GPR55 signaling pathways initiated by agonist binding.

Key In Vitro Assays for 4-HTMPIPO Activity

A panel of assays is recommended to build a comprehensive pharmacological profile of 4-HTMPIPO.

-

Radioligand Binding Assay: Determines the affinity (Ki) of 4-HTMPIPO for the GPR55 receptor by measuring its ability to displace a known radiolabeled ligand.

-

Calcium Mobilization Assay: A primary functional assay to measure GPR55 activation through the Gq pathway by detecting transient increases in intracellular calcium.[4]

-

cAMP Modulation Assay: Measures the ability of 4-HTMPIPO to modulate cyclic AMP levels, which is useful for assessing potential Gi/Gs coupling or for selectivity screening against other GPCRs.[5]

-

β-Arrestin Recruitment Assay: A G-protein-independent assay that measures receptor activation by quantifying the recruitment of β-arrestin protein to the receptor.[6][7]

-

ERK Phosphorylation Assay: Measures the phosphorylation of ERK1/2, a downstream event in the GPR55 signaling cascade, to confirm functional activation.[3]

Experimental Protocols & Workflows

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity of 4-HTMPIPO to human GPR55 expressed in CHO or HEK293 cell membranes.[3][8] The assay measures the displacement of a radiolabeled cannabinoid ligand, [3H]CP55,940, which is known to bind GPR55.[3][8]

Caption: Workflow for the radioligand binding assay.

Materials:

-

CHO or HEK293 cells stably expressing human GPR55 (hGPR55)

-

Cell membrane preparations from hGPR55-expressing cells

-

[3H]CP55,940 (radioligand)

-

4-HTMPIPO (test compound)

-

CP55,940 (unlabeled, for non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid and vials

-

Scintillation counter

-

Filtration manifold

Procedure:

-

Compound Preparation: Prepare serial dilutions of 4-HTMPIPO in assay buffer.

-

Assay Setup: In a 96-well plate, combine:

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester/filtration manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of 4-HTMPIPO.

-

Determine the IC50 value (concentration of 4-HTMPIPO that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay Protocol

This assay measures the activation of the Gq pathway by detecting changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9][10]

Caption: Workflow for the calcium mobilization assay.

Materials:

-

CHO or HEK293 cells stably expressing hGPR55

-

Culture medium (e.g., Ham's F12 + 10% FBS)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Fluo-4 AM or other calcium indicator dye

-

Probenecid (anion-exchange transport inhibitor, helps retain dye)

-

Pluronic F-127 (non-ionic surfactant, aids dye solubilization)

-

4-HTMPIPO

-

96- or 384-well black, clear-bottom assay plates

-

Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Seed hGPR55-expressing cells into assay plates at a density of 40,000-60,000 cells/well and incubate overnight at 37°C, 5% CO2.[10]

-

Dye Loading:

-

Prepare a dye loading solution in assay buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM), 2.5 mM probenecid, and 0.04% Pluronic F-127.[10]

-

Remove the culture medium from the cells and add 50-100 µL of dye loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.[9][10]

-

-

Compound Preparation: Prepare serial dilutions of 4-HTMPIPO in assay buffer at 4-5x the final desired concentration.

-

Assay Performance:

-

Place the cell plate and compound plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

The instrument automatically adds 20-25 µL of the 4-HTMPIPO dilutions to the corresponding wells.

-

Continue to record the fluorescence signal for at least 60-120 seconds, measuring the peak fluorescence response.[10]

-

-

Data Analysis:

-

The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔRFU or % of maximal response against the log concentration of 4-HTMPIPO.

-

Determine the EC50 value (concentration that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

-

cAMP Modulation Assay Protocol

This competitive immunoassay measures changes in intracellular cAMP levels. It is used to determine if a ligand activates Gs (increasing cAMP) or Gi (decreasing forskolin-stimulated cAMP) coupled receptors.

Caption: Workflow for the cAMP modulation assay.

Materials:

-

CHO or HEK293 cells expressing hGPR55

-

Stimulation Buffer (e.g., DPBS with Ca2+/Mg2+)

-

IBMX (phosphodiesterase inhibitor, to prevent cAMP degradation)[11]

-

Forskolin (adenylyl cyclase activator, for Gi pathway studies)

-

4-HTMPIPO

-

Commercial cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA-based)[5]

-

Assay plates (as per kit instructions)

-

Plate reader compatible with the chosen assay kit

Procedure (for Gi pathway):

-

Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired concentration.

-

Compound & Reagent Addition:

-

Dispense cells into the assay plate.

-

Prepare a stimulation solution containing 4-HTMPIPO serial dilutions, a fixed concentration of forskolin (e.g., 1-10 µM, to stimulate cAMP production), and a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM).[11]

-

Add the stimulation solution to the cells.

-

-

Incubation: Incubate the plate at room temperature or 37°C for 30 minutes.[12]

-

Lysis and Detection: Add the cell lysis and cAMP detection reagents as per the manufacturer's protocol of the chosen kit. This typically involves a labeled cAMP analog and a specific antibody.

-

Final Incubation: Incubate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.[5]

-

Signal Reading: Read the plate on a compatible plate reader. In competitive assays, the signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis:

-

Generate a cAMP standard curve.

-

Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of 4-HTMPIPO.

-

Determine the IC50 value (concentration that inhibits 50% of the forskolin-stimulated response).

-

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison and interpretation.

Table 1: Binding Affinity of 4-HTMPIPO at GPR55

| Compound | Radioligand | Cell Line | Ki (nM) ± SEM |

|---|---|---|---|

| 4-HTMPIPO | [3H]CP55,940 | CHO-hGPR55 | Value |

| CP55,940 (Control) | [3H]CP55,940 | CHO-hGPR55 | Value |

Table 2: Functional Activity of 4-HTMPIPO in GPR55 Assays

| Assay | Cell Line | Parameter | 4-HTMPIPOEC50 / IC50 (nM) ± SEM |

|---|---|---|---|

| Calcium Mobilization | CHO-hGPR55 | EC50 | Value |

| cAMP (Gi) Assay | CHO-hGPR55 | IC50 | Value |

| β-Arrestin Recruitment | U2OS-hGPR55 | EC50 | Value |

| p-ERK Activation | HEK293-hGPR55 | EC50 | Value |

Selectivity Profiling

To ensure the observed activity is specific to GPR55, 4-HTMPIPO should be tested in counter-screens against related receptors, particularly the cannabinoid receptors CB1 and CB2.[6][7] The assays described above can be adapted for cells expressing these receptors.

Table 3: Selectivity Profile of 4-HTMPIPO

| Receptor | Assay Type | Parameter | Activity (EC50 / IC50 / Ki in nM) | Selectivity (Fold vs GPR55) |

|---|---|---|---|---|

| GPR55 | Calcium Mobilization | EC50 | Value | - |

| CB1 | cAMP (Gi) Assay | IC50 | Value | Value |

| CB2 | cAMP (Gi) Assay | IC50 | Value | Value |

Conclusion